Quinoline-6-sulfonyl fluoride

Description

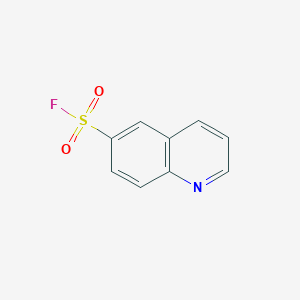

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO2S |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

quinoline-6-sulfonyl fluoride |

InChI |

InChI=1S/C9H6FNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H |

InChI Key |

GIYPEXKQJYZLRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)F)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoline 6 Sulfonyl Fluoride and Analogues

Strategies Based on Pre-existing Sulfur-Containing Moieties

A common and direct approach to synthesizing aryl sulfonyl fluorides involves the conversion of other sulfonyl-containing groups, most notably sulfonyl chlorides, into the desired sulfonyl fluoride (B91410).

The transformation of sulfonyl chlorides into sulfonyl fluorides is a classical and widely employed strategy. acs.orgnih.gov This halide exchange (halex) reaction is favored due to the greater stability and more controlled reactivity of the resulting sulfonyl fluoride compared to its chloride counterpart. nih.gov

The conversion of sulfonyl chlorides to sulfonyl fluorides is typically achieved by treatment with a fluoride salt. Various fluoride sources and reaction conditions have been developed to facilitate this transformation efficiently. Potassium fluoride (KF) and potassium bifluoride (KHF₂) are the most common reagents for this purpose. nih.govmdpi.com

A simple and mild procedure involves the direct chloride/fluoride exchange using a biphasic mixture of potassium fluoride in water and acetone. acs.orgorganic-chemistry.org This method has demonstrated high yields (84–100%) across a wide range of substrates and is typically complete within 2-4 hours at room temperature. acs.orgorganic-chemistry.org The presence of a small amount of water is crucial for accelerating the reaction. acs.orgorganic-chemistry.org

Alternative conditions involve the use of potassium bifluoride (KHF₂) in solvents like acetonitrile (B52724) or in a biphasic system with THF or CH₂Cl₂. nih.govmdpi.com This "on-water" sulfonyl chloride-fluoride exchange has been shown to be profoundly effective, achieving full conversion within two hours. nih.gov To enhance the solubility and reactivity of the fluoride salt, phase-transfer catalysts such as 18-crown-6 (B118740) ether can be employed, allowing the reaction to proceed smoothly at room temperature in acetonitrile. mdpi.com

| Fluoride Source | Solvent/Conditions | Substrate Example | Yield | Reference |

|---|---|---|---|---|

| KF (2 equiv) | Acetone/H₂O (2 equiv), rt, 2-4 h | 4-Toluenesulfonyl chloride | 99% | acs.org |

| KF (2 equiv) | Acetone/H₂O (2 equiv), rt, 2 h | Coumarin-6-sulfonyl chloride | 100% | acs.org |

| KHF₂ | Saturated aqueous solution/MeCN, rt | Aryl sulfonyl chloride | Not specified | mdpi.com |

| KF (excess) | Acetonitrile, 18-crown-6, rt | Aryl sulfonyl chloride | Excellent | mdpi.com |

| KHF₂ | Saturated aqueous solution, rt, 2h | 4-chloro-2,1,3-benzoxadiazole-5-sulfonyl chloride | 100% | nih.gov |

The halide exchange reaction from a sulfonyl chloride to a sulfonyl fluoride is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur(VI) center. The fluoride anion (F⁻), provided by the fluoride salt, acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride anion (Cl⁻) as the leaving group.

The reaction is driven by several factors. The formation of the sulfur-fluorine (S-F) bond is thermodynamically favorable. nih.gov Additionally, the greater stability of the sulfonyl fluoride product compared to the sulfonyl chloride precursor contributes to the forward reaction. nih.gov In biphasic systems, the solubility of the fluoride salt and the sulfonyl chloride in the respective phases is critical. The use of phase-transfer catalysts like 18-crown-6 ether facilitates the transport of the fluoride anion from the solid or aqueous phase to the organic phase where the sulfonyl chloride is dissolved, thereby increasing the reaction rate. mdpi.com The role of water in the KF/acetone system is thought to be to enhance the nucleophilicity of the fluoride ion by disrupting the KF crystal lattice and through hydrogen bonding interactions. acs.org

An alternative to starting with sulfonyl chlorides is to utilize more readily available precursors such as thiols and disulfides. These methods involve the oxidation of the sulfur atom to the +6 oxidation state and subsequent introduction of the fluoride atom.

This two-step, one-pot procedure is a powerful method for converting thiols into sulfonyl fluorides without the need to isolate the often unstable sulfonyl chloride intermediate. thieme-connect.com The process first involves the oxidative chlorination of the thiol to form the corresponding sulfonyl chloride. A variety of oxidizing and chlorinating agents can be used for this step. For instance, a combination of thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) serves as a low-cost and convenient system for this transformation. thieme-connect.com Another reported method uses aqueous sodium hypochlorite (B82951) for the oxidation of heteroaromatic thiols. mdpi.com

Following the in-situ formation of the sulfonyl chloride, a fluoride salt, typically KHF₂, is added to the reaction mixture to perform the chloride-fluoride exchange, yielding the final sulfonyl fluoride product. mdpi.comthieme-connect.com This one-pot transformation is valued for its operational simplicity and efficiency. thieme-connect.com

| Precursor | Oxidative Chlorination Reagents | Fluoride Source | Yield | Reference |

|---|---|---|---|---|

| Aryl/Alkyl Thiol | SOCl₂ / H₂O₂ | KHF₂ | High | thieme-connect.com |

| Heteroaromatic Thiol | Aqueous Sodium Hypochlorite | KHF₂ | Not specified | mdpi.com |

| Thiols and Disulfides | HNO₃/HCl/O₂ (in flow reactor) | (Subsequent step) | 70-81% (for sulfonyl chloride) | nih.gov |

A more recent and environmentally benign approach to sulfonyl fluoride synthesis involves the direct electrochemical oxidative coupling of thiols or disulfides with a fluoride source. acs.orgnih.gov This method avoids the use of stoichiometric chemical oxidants, relying instead on anodic oxidation. acs.orgnih.gov The reaction typically uses widely available thiols or disulfides as starting materials and potassium fluoride (KF) as an inexpensive and safe fluoride source. acs.orgnih.gov

The reaction is carried out in an electrochemical cell, often using simple graphite (B72142) and stainless steel electrodes, in a biphasic solvent system such as acetonitrile and aqueous HCl. acs.orgnih.gov Kinetic experiments suggest that the thiol is first rapidly oxidized at the anode to the corresponding disulfide. acs.orgnih.gov The disulfide then undergoes further oxidation to form a radical cation, which can react with the nucleophilic fluoride to yield an unstable sulfenyl fluoride intermediate. acs.orgnih.gov Subsequent oxidation and fluorination steps are proposed to form sulfinyl fluoride and finally the stable sulfonyl fluoride product. acs.orgnih.gov The main byproduct is the corresponding sulfonic acid, formed from hydrolysis or over-oxidation. acs.orgnih.gov This method displays a broad substrate scope and offers a mild alternative to traditional oxidative methods. acs.orgnih.gov

| Precursor | Fluoride Source | Electrochemical Setup | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-mercapto-4,6-dimethylpyrimidine | KF (5 equiv) | C anode/Fe cathode, 20 mA | CH₃CN/1 M HCl (1:1) | 74% | acs.orgnih.gov |

| Thiophenol (10 mmol scale-up) | KF (5 equiv) | C anode/Fe cathode, 3.2 V | CH₃CN/1 M HCl (1:1) | Not specified | acs.orgnih.gov |

| Various aryl, alkyl, benzyl, and heteroaryl thiols/disulfides | KF | C anode/Fe cathode | CH₃CN/1 M HCl (1:1) | 19-96% | nih.gov |

Conversion from Sulfonic Acids and Sulfonates

A prevalent and practical route to aryl sulfonyl fluorides is the conversion of the corresponding sulfonic acids or their salts (sulfonates). These starting materials are often readily available and provide a direct pathway to the desired sulfonyl fluoride.

One effective one-pot, two-step procedure involves the initial conversion of a sulfonic acid or sulfonate into a sulfonyl chloride intermediate, which is subsequently subjected to a fluorine-for-chlorine exchange. Current time information in Houston, TX, US.nih.gov In a method developed by the group of Qin and Sun, cyanuric chloride is employed as the chlorinating agent to generate the sulfonyl chloride in situ. Current time information in Houston, TX, US. This transformation is typically catalyzed by a phase-transfer catalyst such as tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids or tetrabutylammonium (B224687) bromide (TBAB) for sulfonates. nih.gov Following the chlorination step, potassium bifluoride (KHF₂) is added to the reaction mixture to furnish the final sulfonyl fluoride. Current time information in Houston, TX, US.

Direct deoxyfluorination of sulfonic acids and their salts offers a more streamlined, single-step alternative. researchgate.net This transformation can be achieved using reagents that both activate the sulfonic acid and provide a source of fluoride. One such strategy employs thionyl fluoride (SOF₂), which can convert sulfonic acid sodium salts into sulfonyl fluorides in high yields. nih.govrsc.org Another approach utilizes bench-stable deoxyfluorinating agents like Xtalfluor-E®, which allows for the conversion of both sulfonic acids and their sodium salts under milder conditions, accommodating a broader range of substrates. researchgate.netrsc.org

| Method | Key Reagents | Starting Material | Description |

|---|---|---|---|

| One-Pot Halogen Exchange | 1. Cyanuric Chloride, TMAC/TBAB 2. KHF₂ | Sulfonic Acids or Sulfonates | A two-step cascade where the sulfonic acid/sulfonate is first converted to a sulfonyl chloride intermediate, followed by nucleophilic fluorination. Current time information in Houston, TX, US.nih.gov |

| Direct Deoxyfluorination | Thionyl Fluoride (SOF₂) | Sulfonic Acid Salts | A direct, one-step conversion of sulfonate salts to sulfonyl fluorides. nih.govrsc.org |

| Direct Deoxyfluorination | Xtalfluor-E® | Sulfonic Acids or Sulfonates | Utilizes a stable, solid deoxyfluorinating agent for a direct, one-step synthesis under mild conditions. researchgate.netrsc.org |

Transformations from Primary Sulfonamides

Primary sulfonamides serve as robust precursors for the synthesis of sulfonyl fluorides, offering a valuable alternative when sulfonic acids are not readily accessible. A notable method for this transformation employs a pyrylium (B1242799) salt to activate the sulfonamide. acs.org

In a protocol reported by Cornella and coworkers, the primary sulfonamide is treated with pyrylium tetrafluoroborate (B81430) (Pyry-BF₄) in the presence of magnesium chloride (MgCl₂) and potassium fluoride (KF). acs.orgbohrium.com The reaction proceeds through the activation of the sulfonamide by the pyrylium salt, forming a pyridinium (B92312) intermediate. This intermediate facilitates the conversion to a sulfonyl chloride species with MgCl₂. The sulfonyl chloride is not isolated but is converted in situ to the more stable sulfonyl fluoride by the fluoride ions from KF. acs.org This method is distinguished by its mild reaction conditions and high chemoselectivity, which allows for the late-stage functionalization of complex molecules containing sensitive functional groups. acs.org

De Novo Synthesis and Functionalization Approaches

Modern synthetic strategies increasingly rely on cross-coupling reactions and directed functionalization to construct the sulfonyl fluoride moiety on a quinoline (B57606) core. These methods provide powerful tools for accessing novel analogues from simple precursors.

Palladium-Catalyzed Sulfonylation of Aryl and Heteroaryl Bromides

A highly versatile approach for the synthesis of aryl and heteroaryl sulfonyl fluorides is the palladium-catalyzed coupling of the corresponding bromides or iodides with a sulfur dioxide surrogate, followed by fluorination. nih.govresearchgate.net This one-pot, two-step sequence has become a benchmark for its broad substrate scope and functional group tolerance. nih.gov

The first step of this catalytic cycle involves the insertion of sulfur dioxide into an aryl-palladium bond. nih.gov To circumvent the challenges of using gaseous SO₂, solid surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are commonly employed. mdpi.com The reaction is catalyzed by a palladium complex, for which various ligand systems have been developed. The Willis and Bagley groups reported the use of PdCl₂(AmPhos)₂ (AmPhos = di-tert-butyl(4-dimethylaminophenyl)phosphine) for aryl bromides. mdpi.com Alternatively, the Ball group developed a system using Pd(OAc)₂ with CataCXium A for aryl iodides. acs.orgmdpi.com The palladium-catalyzed cross-coupling between the aryl halide and DABSO generates an aryl sulfinate intermediate in situ, which is the direct precursor to the sulfonyl fluoride. ox.ac.ukorganic-chemistry.org

Once the aryl sulfinate intermediate is formed in the reaction vessel, it is directly converted to the final sulfonyl fluoride without isolation. nih.gov This is achieved by introducing an electrophilic fluorinating agent. nih.gov Commonly used reagents for this step include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.govacs.orgorganic-chemistry.org The sulfinate attacks the electrophilic fluorine source, displacing the nitrogen-containing leaving group and forming the stable S(VI)-F bond to yield the desired aryl sulfonyl fluoride. nih.govresearchgate.net This one-pot process is highly efficient and has been successfully applied to a wide array of complex molecules, including active pharmaceutical ingredients. nih.govresearchgate.net

| Component | Reagents and Conditions | Role |

|---|---|---|

| Aryl Halide | Aryl/Heteroaryl Bromide or Iodide | Starting material providing the quinoline core. |

| Palladium Catalyst | e.g., PdCl₂(AmPhos)₂, Pd(OAc)₂/CataCXium A | Catalyzes the cross-coupling reaction. mdpi.com |

| SO₂ Source | DABSO | Provides the sulfonyl (SO₂) moiety. mdpi.com |

| Fluorine Source | NFSI or Selectfluor® | Acts as an electrophilic fluorine donor to convert the sulfinate to the sulfonyl fluoride. nih.govacs.org |

| Base & Solvent | e.g., Et₃N in i-PrOH | Facilitates the catalytic cycle. nih.gov |

Functionalization via Quinoline N-Oxides

Quinoline N-oxides serve as activated substrates for the selective functionalization of the quinoline ring system, particularly at the C2 position. A method reported by Patel, Laha, and Moschitto utilizes this activation strategy to introduce a sulfonyl fluoride precursor. rsc.orgacs.org

In this approach, a quinoline N-oxide is reacted with sodium tert-butyldimethyl silyloxymethylsulfinate. acs.org This reaction selectively furnishes a C2-substituted quinoline with a silyloxymethylsulfone group. This group acts as a masked sulfinate. The protective silyl (B83357) group can be removed, and the resulting intermediate can be readily converted into the corresponding sulfonyl fluoride. The final conversion to the sulfonyl fluoride is accomplished using a combination of a fluoride source, such as cesium fluoride (CsF), and an electrophilic fluorinating agent like Selectfluor®. acs.org This methodology provides a regioselective route to 2-sulfonyl quinoline derivatives, which would be challenging to access through other means. acs.org

Utilization of Silyloxymethylsulfinate Intermediates for C2-Sulfonylation

A significant advancement in the synthesis of quinoline sulfonyl derivatives involves the use of silyloxymethylsulfinate intermediates. nih.gov Specifically, the reaction of sodium tert-butyldimethyl silyloxymethylsulfinate with various quinoline N-oxides selectively provides C2-substituted sulfones. acs.orgacs.org This method is notable for its scalability and broad applicability, tolerating a wide array of functionalities on the quinoline and isoquinoline (B145761) rings. nih.govacs.org The reaction proceeds efficiently, furnishing the silyloxymethylsulfone intermediates which serve as stable precursors to the desired sulfonyl derivatives. acs.org

Post-Functionalization and Unmasking to Sulfonyl Fluorides

The silyloxymethylsulfinate group serves as a versatile handle that can be "unmasked" to reveal the desired sulfonyl fluoride. acs.org This deprotection and conversion is a key step in the synthetic sequence. acs.org The transformation to the corresponding sulfonyl fluoride is typically achieved under mild conditions. acs.org For instance, the silyloxymethylsulfone intermediate can be treated with a fluoride source, such as Cesium Fluoride (CsF), and an electrophilic fluorinating agent like Selectfluor. acs.org This two-step process, from quinoline N-oxide to the final sulfonyl fluoride, provides a direct and efficient route to these valuable compounds. nih.govacs.org The ability to convert the intermediate into sulfonyl fluorides, as well as sulfonamides and sulfones, highlights the utility of this synthetic strategy. acs.org

| Starting Quinoline N-Oxide | Reagents for Sulfonyl Fluoride Formation | Yield (%) |

|---|---|---|

| Quinoline N-oxide | 1. Sodium tert-butyldimethyl silyloxymethylsulfinate, TsCl, H₂O 2. CsF, Selectfluor, MeCN | 65 |

| 6-Chloroquinoline N-oxide | 1. Sodium tert-butyldimethyl silyloxymethylsulfinate, TsCl, H₂O 2. CsF, Selectfluor, MeCN | 61 |

| 6-(Trifluoromethyl)quinoline N-oxide | 1. Sodium tert-butyldimethyl silyloxymethylsulfinate, TsCl, H₂O 2. CsF, Selectfluor, MeCN | 72 |

| 6-Methoxyquinoline N-oxide | 1. Sodium tert-butyldimethyl silyloxymethylsulfinate, TsCl, H₂O 2. CsF, Selectfluor, MeCN | 58 |

Multi-Component Reactions for Complex Quinoline Sulfonyl Fluoride Scaffolds

Multi-component reactions (MCRs) have become a powerful and efficient strategy for the synthesis of complex molecular structures, including quinoline derivatives, in a single step. rsc.org These reactions offer high atom economy and allow for the incorporation of significant structural diversity. rsc.org Various named reactions such as the Povarov, Friedländer, and Doebner-von Miller reactions are employed to construct the quinoline core from multiple starting materials in a convergent manner. rsc.orgdu.edu.egiipseries.org

While direct MCRs for the synthesis of quinoline sulfonyl fluorides are not extensively detailed, the versatility of these reactions suggests a high potential for their application. rsc.org For example, a thermally-induced MCR has been developed for facile access to 2-trifluoromethyl-4-aminoquinolines. researchgate.net It is conceivable that starting materials bearing sulfonyl fluoride moieties or their precursors could be incorporated into established MCR protocols, such as the Friedländer condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, to generate complex quinoline sulfonyl fluoride scaffolds directly. du.edu.egresearchgate.net A new MCR-based pathway has been developed to synthesize diverse 2-substituted quinolines, which involves the oxidation and subsequent pyrolysis of 4-phenylthio-1,2,3,4-tetrahydroquinoline intermediates. nih.gov

Stereoselective Synthetic Protocols for Novel Sulfonyl Fluoride Derivatives

The development of stereoselective synthetic methods is crucial for accessing chiral molecules with specific biological activities. While the literature provides broad coverage of quinoline synthesis, specific examples of stereoselective protocols for preparing novel quinoline sulfonyl fluoride derivatives are less common. The focus has largely been on the construction of the heterocyclic ring system and the introduction of the sulfonyl fluoride group. However, established methods for stereoselective synthesis of quinoline cores could potentially be adapted. For instance, chiral catalysts or auxiliaries could be employed in MCRs or other cyclization strategies to control the stereochemistry of substituents on the quinoline ring, which could then be further elaborated to include the sulfonyl fluoride moiety.

Synthesis of Peptidic and Modified Sulfonyl Fluoride Analogues

The sulfonyl fluoride functional group is recognized as a privileged warhead in chemical biology due to its unique reactivity profile, being stable in aqueous environments yet capable of reacting with various nucleophilic amino acid residues within proteins. nih.govsigmaaldrich.com This has spurred the development of synthetic methods to incorporate this moiety into larger, biologically relevant structures.

Incorporation into Peptidic and Oligomeric Architectures

The integration of sulfonyl fluorides into peptide backbones has led to the creation of potent and selective enzyme inhibitors. nih.gov A notable example is the design and synthesis of peptido sulfonyl fluorides as powerful proteasome inhibitors, where an amino acid-inspired sulfonyl fluoride acts as an electrophilic trap. nih.gov The synthesis of these complex molecules often involves modern peptide coupling methodologies. Recent advances have utilized sulfur(IV) fluorides, such as thionyl fluoride, as effective reagents for converting carboxylic acids into reactive intermediates for peptide bond formation. researchgate.netnih.gov These methods can proceed rapidly, often without the need for column chromatography, and are compatible with a wide range of amino acid protecting groups, minimizing epimerization. researchgate.netnih.govrsc.org Such strategies could be adapted for the sequential synthesis of peptides that include a quinoline sulfonyl fluoride-modified amino acid, enabling the construction of complex peptidic and oligomeric architectures. rsc.org

Strategies for Introduction of Bio-orthogonal Tags

The compatibility of the sulfonyl fluoride group with common "click" functionalities, such as azides and terminal alkynes, makes it an attractive component for chemical biology probes. nih.gov Bio-orthogonal tags allow for the specific labeling and detection of biomolecules in complex biological systems. nih.gov Strategies for introducing these tags onto a quinoline sulfonyl fluoride scaffold can be varied.

Exploration of Sulfone Iminium Fluorides in Synthetic Chemistry

Sulfone iminium fluorides (SIFs) represent a class of highly reactive sulfur(VI) compounds that have garnered significant interest in synthetic chemistry. These reagents are notable for their exceptional reactivity, particularly in deoxyfluorination and sulfur fluoride exchange (SuFEx) chemistry.

The synthesis of sulfone iminium fluorides is generally accomplished through a tunable, multi-step sequence. This synthetic versatility allows for the modification of substituents on both the sulfur and nitrogen atoms, enabling the fine-tuning of the reagent's reactivity and steric properties. The synthesis is tolerant of a variety of functional groups, leading to the creation of a library of SIF reagents with diverse characteristics.

A key application of sulfone iminium fluorides is in the rapid deoxyfluorination of alcohols and carboxylic acids. These reactions typically proceed to completion in a remarkably short timeframe, often within 60 seconds at room temperature, and provide high yields of the corresponding fluorinated products. A significant advantage of this methodology is that the reactions can be conducted on the benchtop without the need for specialized anhydrous or inert atmosphere conditions, highlighting the practical utility and stability of SIF reagents.

Furthermore, sulfone iminium fluorides have been successfully employed in sulfur fluoride exchange (SuFEx) chemistry. Their application in this area has led to the formation of the first examples of ionic SuFEx products, expanding the scope and utility of this important click chemistry reaction. The high reactivity of SIFs with hydroxyl groups has also been leveraged for the rapid generation of P(V)-F bonds through the deoxyfluorination of phosphinic acids.

Table 2: Research Findings on Sulfone Iminium Fluorides

| Application | Substrate | Key Findings | Reference |

| Deoxyfluorination | Alcohols, Carboxylic Acids | High yields of fluorinated products in 60 seconds at room temperature. Benchtop conditions. | |

| Sulfur Fluoride Exchange (SuFEx) | Various | Formation of the first ionic SuFEx products. | |

| P(V)-F Bond Formation | Phosphinic Acids | Rapid and efficient synthesis of phosphinic fluorides. |

Reactivity and Mechanistic Investigations of Quinoline 6 Sulfonyl Fluoride Motifs

Fundamental Reactivity Patterns of Sulfonyl Fluorides

Sulfonyl fluorides are characterized by a tetrahedral sulfur center bonded to two oxygen atoms, an organic radical, and a fluorine atom. wikipedia.org This functional group exhibits a unique balance of stability and reactivity, making it a valuable tool in organic synthesis. sigmaaldrich.comsigmaaldrich.com

Nucleophilic Substitution at the Sulfur(VI) Center

The primary mode of reactivity for sulfonyl fluorides is nucleophilic substitution at the electrophilic sulfur(VI) center. purdue.edu This process, known as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx), involves the displacement of the fluoride ion by a nucleophile. nih.gov Unlike other sulfonyl halides, the S-F bond is remarkably stable under many conditions, including resistance to hydrolysis and thermolysis. sigmaaldrich.comsigmaaldrich.comnih.gov However, under specific catalytic conditions, the reactivity of the sulfur center can be unleashed, allowing for efficient bond formation. nih.gov

The reactivity of sulfonyl fluorides with various nucleophiles has been extensively studied. They are known to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine, which underscores their utility as covalent probes in chemical biology. enamine.netrhhz.netnih.gov The reaction with nucleophiles is generally chemoselective, producing only sulfonylation products. sigmaaldrich.comsigmaaldrich.com

Comparative Reactivity Analysis with Sulfonyl Chlorides

When compared to their more common sulfonyl chloride counterparts, sulfonyl fluorides exhibit distinct reactivity profiles. Sulfonyl fluorides are generally more stable and less reactive than sulfonyl chlorides. nih.govenamine.net This enhanced stability is attributed to the strong sulfur-fluorine bond. nih.gov While sulfonyl chlorides can be prone to decomposition, particularly heteroaromatic sulfonyl chlorides which can undergo SO2 extrusion, the corresponding sulfonyl fluorides are significantly more robust. enamine.netnih.gov

This difference in reactivity allows for greater selectivity and functional group tolerance in reactions involving sulfonyl fluorides. enamine.net For instance, sulfonyl fluorides are more resistant to reduction than sulfonyl chlorides, as the cleavage of the S-F bond is heterolytic. sigmaaldrich.comsigmaaldrich.com However, this lower reactivity can also be a drawback, as sulfonyl fluorides may not react with sterically hindered amines where sulfonyl chlorides are effective. researchgate.net

The choice between a sulfonyl fluoride and a sulfonyl chloride often depends on the specific synthetic challenge. For reactions requiring high stability and selectivity, sulfonyl fluorides are often the superior choice. enamine.net Conversely, for reactions where high reactivity is paramount, sulfonyl chlorides may be more suitable. researchgate.net

Sulfur(VI) Fluoride Exchange (SuFEx) Reaction Mechanisms

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful click chemistry transformation for the formation of stable covalent linkages. nih.govrsc.org The mechanism of SuFEx reactions, while seemingly a straightforward exchange, is complex and can be influenced by various catalytic strategies. nih.gov

Catalytic Activation Strategies

The inherent stability of the S-F bond necessitates the use of catalysts to promote SuFEx reactions under mild conditions. purdue.edu Various catalytic strategies have been developed to activate the sulfonyl fluoride group towards nucleophilic attack. These strategies often focus on either activating the sulfur center for nucleophilic addition or activating the nucleophile itself. acs.org

Organosuperbases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), have proven to be highly effective catalysts for SuFEx reactions. nih.gov These strong bases can facilitate the reaction between sulfonyl fluorides and various nucleophiles, including phenols and amines. nih.govrsc.org

DBU is a versatile catalyst that can be used in silicon-mediated SuFEx reactions, where it activates the S-F bond. nih.gov The catalytic loading of DBU is dependent on the electrophilicity of the sulfonyl fluoride. nih.gov

BTMG, also known as Barton's base, is an even stronger guanidine (B92328) base that has been shown to be a superior catalyst in certain SuFEx reactions. nih.gov For instance, in the reaction between 8-quinolinesulfonyl fluoride and a hindered silyl (B83357) ether, BTMG was identified as the standout catalyst, significantly accelerating the reaction. nih.gov When combined with hexamethyldisilazane (B44280) (HMDS), BTMG can facilitate the rapid and efficient coupling of sulfonyl fluorides with both aryl and alkyl alcohols, often within minutes at room temperature. nih.govnih.gov

The proposed mechanism for organosuperbase catalysis often involves the activation of the nucleophile through deprotonation or the activation of the sulfonyl fluoride through a Lewis basic interaction.

Table 1: Comparison of Organosuperbases in SuFEx Reactions

| Organosuperbase | pKaH (in MeCN) | Typical Catalytic Loading | Key Features |

|---|---|---|---|

| DBU | 24.3 nih.gov | 10-30 mol% for R-SO₂F nih.gov | Versatile catalyst, often used in silicon-mediated reactions. nih.gov |

| BTMG | ~26 nih.gov | 1-20 mol% nih.gov | Highly efficient, especially with HMDS for coupling with alcohols. nih.govnih.gov |

In addition to base-catalyzed activation, proton-mediated mechanisms can also play a role in activating sulfonyl fluorides. For example, autocatalysis can occur where the fluoride ion released during the initial SuFEx reaction deprotonates adventitious water, generating HF. acs.org This in-situ generated HF can then act as a hydrogen-bond donor, activating another molecule of sulfonyl fluoride towards nucleophilic attack. acs.org

Lewis acids have also been employed to activate sulfonyl fluorides. For instance, calcium bistriflimide (Ca(NTf₂)₂) has been shown to mediate the formation of sulfonamides from sulfonyl fluorides and amines. acs.org Computational studies suggest a two-point interaction between the Ca²⁺ ion and the sulfonyl fluoride, which activates the sulfur(VI) center and stabilizes the fluoride leaving group. acs.org The addition of a co-catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can further enhance the reaction rate by acting as a Brønsted base to activate the amine nucleophile. acs.orgacs.org

Table 2: Catalytic Systems for SuFEx Reactions

| Catalyst System | Proposed Activation Mode | Nucleophile | Key Features |

|---|---|---|---|

| DBU | Base catalysis | Phenols, Amines | Versatile, silicon-mediated reactions. nih.gov |

| BTMG/HMDS | Base catalysis | Alcohols | Rapid reactions, often complete in minutes. nih.gov |

| Ca(NTf₂)₂/DABCO | Lewis acid and Brønsted base catalysis | Amines | Unified method for various S(VI) fluorides. acs.orgnih.gov |

Synergistic Effects of Additives in Accelerated SuFEx

The inherent stability of the S-F bond in sulfonyl fluorides necessitates the use of catalysts or activating agents to facilitate the SuFEx reaction. Research has shown that aromatic heterocyclic sulfonyl fluorides can be particularly challenging substrates, often requiring higher catalyst loadings and longer reaction times. nih.gov To overcome this, studies into accelerated SuFEx conditions have identified potent synergistic catalytic systems.

A key development is the use of a combination of a hindered guanidine base, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and a silicon-based additive like hexamethyldisilazane (HMDS). nih.gov While a screen of guanidine bases for the reaction of 8-quinolinesulfonyl fluoride with a phenol (B47542) derivative identified BTMG as a standout catalyst, the synergy with HMDS is crucial. nih.gov

The proposed mechanism involves a dual activation role. HMDS is believed to silylate the nucleophile (e.g., an alcohol) in situ, creating a more reactive silyl ether intermediate. The BTMG base then activates this intermediate, possibly through the formation of a guanidinium-phenoxide ion pair, which enhances the nucleophilicity of the oxygen atom. nih.gov Simultaneously, the interaction between the departing fluoride ion and the silicon center of HMDS (or a related species) forms a strong Si-F bond, which provides a powerful thermodynamic driving force for the reaction. nih.govresearchgate.net This cooperative effect significantly lowers the energy barrier for the SuFEx reaction, allowing for rapid conversions (often within minutes) at room temperature with low catalyst loadings, even for challenging heteroaromatic substrates like quinoline (B57606) sulfonyl fluorides. nih.gov

Pathways to Sulfonate and Sulfonamide Formation

Quinoline-6-sulfonyl fluoride serves as a versatile electrophile for the synthesis of sulfonate esters and sulfonamides via SuFEx click chemistry. These transformations involve the nucleophilic substitution of the fluoride atom by oxygen or nitrogen nucleophiles, respectively.

The formation of sulfonate esters occurs when this compound is treated with an alcohol or a phenol. The reaction with phenols is generally more facile than with aliphatic alcohols. Under accelerated conditions using a synergistic catalyst system like BTMG/HMDS, the direct coupling of phenols and even primary alcohols proceeds efficiently to yield the corresponding quinoline-6-sulfonate esters. nih.gov

The synthesis of sulfonamides involves the reaction of this compound with primary or secondary amines. While these reactions can be sluggish, specific catalytic systems have been developed to promote them. For instance, the combination of calcium triflimide (Ca(NTf₂)₂) and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) has proven effective for the formation of sulfonamides from various sulfonyl fluorides and amines, achieving high yields in short reaction times at room temperature. nih.gov Another effective method involves the use of nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) in conjunction with silicon additives. mdpi.com These pathways provide reliable access to a diverse range of quinoline-6-sulfonamides, which are prevalent motifs in medicinal chemistry.

Below is a table representing typical pathways to sulfonates and sulfonamides from this compound.

| Nucleophile | Product Class | Catalyst/Additive System | Representative Product |

| Phenol | Sulfonate Ester | BTMG / HMDS | Phenyl quinoline-6-sulfonate |

| Benzyl alcohol | Sulfonate Ester | BTMG / HMDS (higher loading) | Benzyl quinoline-6-sulfonate |

| Piperidine | Sulfonamide | Ca(NTf₂)₂ / DABCO | 1-(Quinoline-6-sulfonyl)piperidine |

| Aniline | Sulfonamide | HOBt / Silicon Additive | N-Phenylquinoline-6-sulfonamide |

SuFEx Reactions with Carbon Nucleophiles and Organometallic Reagents

While SuFEx is most commonly associated with O- and N-nucleophiles, its scope extends to the formation of S-C bonds through reactions with carbon nucleophiles and organometallic reagents. However, these reactions are often more challenging, particularly for electron-deficient aryl sulfonyl fluorides like the quinoline derivative. For example, the one-pot fluorosulfonylation using Grignard reagents and sulfuryl fluoride (SO₂F₂) is noted to be less efficient for substrates with strongly electron-withdrawing groups. rhhz.net

More successful approaches involve transition-metal-catalyzed cross-coupling reactions where the sulfonyl fluoride acts as an electrophilic partner, effectively serving as a surrogate for an aryl halide. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been successfully applied to aryl sulfonyl fluorides. researchgate.net Palladium-catalyzed conditions can achieve the desulfonative cross-coupling of aryl sulfonyl fluorides with arylboronic acids. researchgate.net This transformation is significant as it proceeds selectively, often in the absence of a base, providing a powerful method for creating biaryl structures. While a direct example with this compound is not prominently reported, the successful coupling of the analogous pyridine-2-sulfonyl fluoride suggests the viability of this pathway. researchgate.net

The Heck reaction, another major palladium-catalyzed process, couples aryl halides with alkenes. wikipedia.org Given that sulfonyl fluorides can mimic the reactivity of aryl halides in cross-coupling, this pathway represents a potential, though less explored, route for the vinylation of the quinoline-6-sulfonyl motif.

| Reagent Type | Reaction | Catalyst System | Representative Product |

| Arylboronic Acid | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | 6-Phenylquinoline |

| Grignard Reagent | Nucleophilic Substitution | (Generally low yielding) | 6-Alkyl(Aryl)quinoline |

Generation and Reactivity of Sulfur(VI) Radicals in SuFEx

Beyond its role as an electrophile in polar reactions, this compound can be a precursor to a sulfur(VI) radical (ArSO₂•). This transformation dramatically expands its synthetic utility, enabling reactions such as alkene difunctionalization. The generation of such radicals from the highly stable S-F bond is challenging due to its high bond dissociation energy and reduction potential. acs.org

A successful strategy involves the combination of an organosuperbase, such as DBU, and photoredox catalysis. nih.govacs.org In this system, the base is believed to activate the sulfonyl fluoride, making it more susceptible to a single-electron transfer (SET) from an excited-state photocatalyst (e.g., Ru(bpy)₃Cl₂). This process generates the aryl sulfonyl radical. Research has shown that aryl sulfonyl fluorides with electron-deficient substituents, like a quinoline ring, undergo this radical formation significantly faster than electron-rich analogues. nih.gov

Once generated, the quinoline-6-sulfonyl radical readily participates in subsequent reactions. A key application is its addition to alkenes, leading to vinyl sulfones with excellent E-selectivity under mild conditions. acs.org This radical pathway was demonstrated to be effective for a range of heteroaryl sulfonyl fluorides, including a quinoline derivative, highlighting its applicability to complex scaffolds. acs.org

| Reaction | Reagents & Conditions | Product Type | Yield |

| Radical Sulfonylation of Alkene | Styrene, Ru(bpy)₃Cl₂, DBU, blue LED, CH₃CN, RT | (E)-6-((2-Phenylvinyl)sulfonyl)quinoline | 89% acs.org |

Quinoline Ring System Influence on Sulfonyl Fluoride Reactivity

Electronic Effects of the Quinoline Nitrogen and Substituents

The reactivity of the sulfonyl fluoride group is profoundly influenced by the electronic nature of the aromatic system to which it is attached. The quinoline ring system contains a sp²-hybridized nitrogen atom which is inherently electron-withdrawing. gcwgandhinagar.com This effect deactivates the entire ring system towards electrophilic attack compared to naphthalene (B1677914) but, crucially, it increases the electrophilicity of the sulfur atom in the sulfonyl fluoride group. gcwgandhinagar.comrsc.org

The nitrogen atom withdraws electron density from the fused ring system via induction and, to a lesser extent, resonance, although its lone pair is in an sp² orbital and not part of the aromatic π-system. gcwgandhinagar.com This electron withdrawal makes the sulfur atom of the -SO₂F group more electron-deficient and thus a harder electrophile, enhancing its reactivity towards nucleophiles in SuFEx reactions. acs.org This is consistent with observations that electron-poor aryl sulfonyl fluorides generally exhibit higher reactivity in both nucleophilic substitution and radical generation pathways. nih.govnih.gov

Substituents on the quinoline ring can further modulate this reactivity. Electron-donating groups would be expected to decrease the electrophilicity of the sulfur center, potentially slowing the SuFEx reaction, while additional electron-withdrawing groups would enhance it further.

Regioselectivity Considerations in Quinoline-Derived Reactions

Regioselectivity in reactions involving this compound can be considered from two perspectives: reactions at the sulfonyl fluoride group and reactions on the quinoline ring itself.

For SuFEx reactions, the reaction occurs exclusively at the sulfur center, leading to the displacement of fluoride. ird.fr The quinoline ring acts as a large, electronically-influential substituent that activates the sulfonyl fluoride group but does not typically offer an alternative site for nucleophilic attack under SuFEx conditions.

Nucleophilic substitution on the quinoline ring typically occurs at the C-2 or C-4 positions of the electron-deficient pyridine (B92270) ring. gcwgandhinagar.com The -SO₂F group at C-6 is unlikely to be displaced by nucleophiles attacking the ring, further underscoring the role of this compound as a stable, electronically-tuned SuFEx hub.

Research on this compound in Deoxyfluorination Reactions Remains Limited

While the field of deoxyfluorination has seen the development and application of a wide array of sulfonyl fluoride-based reagents, specific and detailed research into the reactivity and mechanistic investigations of This compound for this purpose is not extensively documented in publicly available scientific literature.

Deoxyfluorination is a important transformation in organic synthesis, enabling the conversion of alcohols to the corresponding fluorides. This is often achieved through the activation of the alcohol by a sulfonyl fluoride, followed by nucleophilic substitution with a fluoride ion. The reactivity of the sulfonyl fluoride reagent is a key factor in the success of this reaction, and researchers have explored a variety of aryl and heteroaryl sulfonyl fluorides to fine-tune this reactivity.

General studies on heteroaryl sulfonyl fluorides have shown that the electronic properties of the heterocyclic ring can influence the reagent's efficacy. For instance, the use of pyridine-based sulfonyl fluorides, such as PyFluor, has been well-documented. Furthermore, research has demonstrated the successful deoxyfluorination of various heterocyclic substrates, including quinoline carboxaldehydes, using other fluorinating agents like sulfuryl fluoride. These studies highlight the general compatibility of the quinoline motif in such transformations.

Future investigations could explore the synthesis of this compound and its subsequent application in the deoxyfluorination of a broad scope of primary, secondary, and tertiary alcohols. Mechanistic studies would be crucial to elucidate the reaction pathway, including the formation and reactivity of the key sulfonate ester intermediate. Comparative studies with other established sulfonyl fluoride reagents would also be beneficial to benchmark its performance.

Until such dedicated research is published, a comprehensive and scientifically detailed article focusing solely on the "Reactivity and Mechanistic Investigations of this compound Motifs" in deoxyfluorination reactions, as per the specified outline, cannot be fully realized.

Applications of Quinoline 6 Sulfonyl Fluoride in Advanced Chemical Research

Organic Synthesis Applications

In the realm of organic synthesis, Quinoline-6-sulfonyl fluoride (B91410) serves as a versatile precursor and building block for the creation of diverse and complex molecular structures.

Role as Versatile Building Blocks for Complex Molecular Architectures

The quinoline (B57606) ring system is a prevalent motif in numerous biologically active compounds, and the introduction of a sulfonyl fluoride group at the 6-position provides a reactive handle for further molecular elaboration. This strategic placement allows for the synthesis of a variety of complex heterocyclic structures. The sulfonyl fluoride group can participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a powerful class of transformations that enable the formation of strong covalent bonds with a variety of nucleophiles. snmjournals.orgmonash.edu

Recent research has demonstrated the utility of aryl sulfonyl fluorides, including Quinoline-6-sulfonyl fluoride, in the synthesis of aryl alkyl sulfones. snmjournals.org This transformation is achieved through a SuFEx reaction with carbon pronucleophiles. snmjournals.org While this compound was reported to be less reactive compared to other aryl sulfonyl fluorides in a parallel medicinal chemistry screen, it still participated in the formation of a specific aryl alkyl sulfone, highlighting its potential as a building block for this class of compounds. snmjournals.org The ability to construct such C-S bonds opens avenues for the synthesis of novel molecular architectures with potential applications in materials science and medicinal chemistry.

Precursors for the Synthesis of Sulfone, Sulfonamide, and Sulfonate Compounds

The sulfonyl fluoride moiety of this compound is a key functional group that can be readily converted into other important sulfur-containing functionalities, namely sulfones, sulfonamides, and sulfonates.

Sulfones: As mentioned previously, this compound can serve as a precursor for aryl alkyl sulfones through SuFEx chemistry. snmjournals.org The reaction involves the coupling of the sulfonyl fluoride with various carbon-based nucleophiles. snmjournals.org

Sulfonamides: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. nih.govtheballlab.com While direct reactions of this compound to form sulfonamides have not been extensively detailed in the available literature, the general reactivity of sulfonyl fluorides towards amines to form sulfonamides is a well-established transformation. nih.govtheballlab.com Methods utilizing Lewis acid activation, such as with calcium triflimide, have been developed to facilitate the reaction between less reactive sulfonyl fluorides and amines, suggesting a potential route for the derivatization of this compound into a library of quinoline-based sulfonamides. nih.govtheballlab.com

Sulfonates: The reaction of sulfonyl fluorides with phenols, facilitated by a base, is a common method for the synthesis of sulfonate esters. monash.edu This transformation, also a part of the SuFEx reaction manifold, allows for the connection of the quinoline-6-sulfonyl moiety to various phenolic structures, thereby expanding the molecular diversity that can be achieved from this building block. monash.edunih.gov

The conversion of this compound into these key sulfur-containing compounds is summarized in the table below:

| Target Compound Class | General Reaction |

| Sulfones | Reaction with carbon nucleophiles (e.g., pronucleophiles) |

| Sulfonamides | Reaction with primary or secondary amines |

| Sulfonates | Reaction with phenols or alcohols |

Utilization in Modular Synthesis and Diversity-Oriented Approaches

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a powerful strategy in modern drug discovery and materials science. This compound, with its distinct quinoline and sulfonyl fluoride components, is well-suited for such approaches. monash.edunih.gov

Diversity-Oriented Clicking (DOC) is a strategy that combines the principles of click chemistry with diversity-oriented synthesis to rapidly generate libraries of structurally diverse molecules. nih.govbohrium.comchemrxiv.org The sulfonyl fluoride group is a key "SuFExable" hub in this strategy, allowing for late-stage diversification of a common core structure. nih.govbohrium.com While specific examples detailing the extensive use of this compound in large-scale DOC libraries are not prominent in the literature, its inclusion in a parallel medicinal chemistry screen to synthesize a library of aryl alkyl sulfones demonstrates its applicability in diversity-oriented approaches. snmjournals.org The ability to couple the quinoline scaffold to a variety of other fragments through the sulfonyl fluoride linker allows for the systematic exploration of chemical space around this privileged heterocycle.

Applications in Radiochemistry: Development of 18F Radiolabeling Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). nih.gov The development of novel ¹⁸F-labeled radiotracers is a critical area of research for diagnosing and monitoring various diseases.

While direct applications of this compound in ¹⁸F radiolabeling are not yet extensively reported, the general principles of ¹⁸F chemistry suggest its potential in this field. The fluoride atom in a sulfonyl fluoride can undergo isotopic exchange with [¹⁸F]fluoride. nih.gov This exchange reaction provides a potential route for the radiosynthesis of [¹⁸F]this compound. Furthermore, quinoline derivatives have been successfully labeled with ¹⁸F for PET imaging of various biological targets, such as the cannabinoid CB2 receptor and the mesenchymal epithelial transition (c-Met) receptor. nih.govnih.gov These studies highlight the interest in developing ¹⁸F-labeled quinoline-based probes. The development of methods for the efficient ¹⁸F-labeling of sulfonyl fluorides could pave the way for the use of [¹⁸F]this compound as a novel PET tracer or as a building block for the synthesis of more complex ¹⁸F-labeled molecules.

Chemical Biology and Medicinal Chemistry Research Tools

The unique reactivity of the sulfonyl fluoride group makes this compound a valuable tool for investigating biological systems at the molecular level.

Development of Covalent Chemical Probes for Biomolecule Studies

Covalent chemical probes are powerful tools in chemical biology for identifying and characterizing protein function. nih.govsigmaaldrich.com These probes form a stable, covalent bond with their target protein, which allows for the selective labeling and study of that protein within a complex biological mixture. nih.govsigmaaldrich.com

Sulfonyl fluorides have emerged as a privileged class of "warheads" for the design of covalent probes. nih.govrsc.orgenamine.net They exhibit a favorable balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues, including serine, tyrosine, lysine (B10760008), threonine, cysteine, and histidine. nih.govenamine.netmdpi.com This broad reactivity profile expands the scope of proteins that can be targeted beyond the more commonly targeted cysteine residues. rsc.org

While specific studies detailing the use of this compound as a covalent probe are not yet prevalent, its structural features make it an attractive candidate for such applications. The quinoline scaffold can be designed to bind non-covalently to a specific protein of interest, positioning the sulfonyl fluoride group in proximity to a nucleophilic residue in the protein's binding site. This would lead to the formation of a covalent bond and the irreversible labeling of the target protein. The development of quinoline-based covalent probes could enable the study of a wide range of proteins involved in various disease processes.

The table below summarizes the nucleophilic amino acid residues that are known to be targeted by sulfonyl fluoride probes:

| Nucleophilic Amino Acid |

| Serine |

| Threonine |

| Tyrosine |

| Lysine |

| Cysteine |

| Histidine |

Applications in Activity-Based Protein Profiling

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govnih.gov Probes designed for ABPP typically consist of three key components: a recognition element that directs the probe to a specific class of proteins, a reactive group or "warhead" that forms a covalent bond with an active site residue, and a reporter tag (like biotin (B1667282) or a fluorophore) for visualization and enrichment. nih.gov

The sulfonyl fluoride group has emerged as a valuable warhead in ABPP due to its ability to react with a variety of nucleophilic amino acid residues, including serine, tyrosine, and lysine, thus expanding the scope of ABPP beyond traditional cysteine-targeting probes. nih.govmdpi.com When incorporated into a quinoline scaffold, the resulting this compound can be used to create activity-based probes (ABPs) targeting protein classes that recognize the quinoline structure. For instance, given the prevalence of the quinoline core in kinase inhibitors, a this compound-based probe could be synthesized with a reporter tag to selectively label and identify active kinases in a cellular lysate, allowing for broad-spectrum kinase profiling. nih.gov

Site-Specific Covalent Modification of Proteins and Enzymes

The ability to achieve site-specific covalent modification of proteins is crucial for developing targeted therapeutics and chemical biology tools. The sulfonyl fluoride moiety is an effective electrophile for creating these permanent modifications. Unlike more common electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, such as lysine, tyrosine, and serine, offering a "beyond-cysteine" targeting strategy. nih.govresearchgate.net

The quinoline portion of the molecule serves as a recognition element, guiding the sulfonyl fluoride warhead to a specific binding pocket on the target protein. Once the molecule is positioned correctly within the active or allosteric site, the sulfonyl fluoride group can react with a nearby nucleophilic residue, forming a stable sulfonamide or sulfonate ester linkage. This strategy has been successfully employed with aromatic sulfonyl fluorides to modify a pKa-perturbed lysine residue (K15) in the protein transthyretin, thereby stabilizing its structure. nih.govacs.org A this compound derivative would operate under a similar principle, with the quinoline ring providing the binding affinity and specificity required to direct the covalent modification to a predetermined site on a protein of interest.

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Residue | Type of Nucleophile | Resulting Covalent Bond | Reference |

|---|---|---|---|

| Serine | Hydroxyl | Sulfonate Ester | nih.gov |

| Lysine | Amine | Sulfonamide | nih.govnih.gov |

| Tyrosine | Phenol (B47542) | Sulfonate Ester | nih.gov |

| Histidine | Imidazole | Sulfonyl-imidazole | nih.gov |

Enzyme Inhibition Studies and Mechanism of Action

Targeting Serine Hydrolases (e.g., Fatty Acid Amide Hydrolase)

The serine hydrolase superfamily is one of the largest and most diverse enzyme classes in mammals, playing critical roles in numerous physiological processes. Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for degrading endocannabinoids like anandamide, is a significant therapeutic target for pain and inflammation. wikipedia.orgmdpi.com

Sulfonyl fluorides are well-established irreversible inhibitors of serine hydrolases, acting by covalently modifying the catalytic serine residue in the enzyme's active site. researchgate.net The quinoline scaffold has also been successfully incorporated into potent inhibitors of FAAH. nih.gov A hybrid molecule like this compound is therefore a logical candidate for a potent and selective FAAH inhibitor. In this proposed mechanism, the quinoline portion of the molecule would first bind reversibly to the FAAH active site. This binding event would position the electrophilic sulfonyl fluoride group in close proximity to the nucleophilic catalytic serine (Ser241). The serine would then attack the sulfur atom, displacing the fluoride ion and forming a stable sulfonyl-enzyme conjugate, leading to irreversible inactivation of the enzyme.

Molecular Mechanisms of Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins and is a validated target in cancer therapy. researchgate.net While many proteasome inhibitors are peptide-based, there is growing interest in small-molecule, non-peptidic inhibitors. nih.gov

Research has led to the development of potent proteasome inhibitors that feature a hybrid quinoline-sulfonyl structure. A notable example is the compound VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline), which incorporates a quinoline scaffold and a sulfonyl pharmacophore. nih.gov VR23 was identified as a potent inhibitor of multiple proteasome activities, with a particularly strong effect on the trypsin-like activity associated with the β2 subunit of the 20S proteasome. nih.gov Molecular docking and competition assays confirmed that VR23 targets this β2 subunit. nih.gov The mechanism involves the covalent modification of the active site N-terminal threonine residue (Thr1) of the β2 subunit. This covalent inhibition leads to the accumulation of ubiquitinated proteins, ultimately triggering apoptosis in cancer cells. nih.gov The quinoline portion of VR23 is crucial for guiding the molecule to the proteasome active site, while the sulfonyl group acts as the reactive warhead.

Table 2: Inhibitory Activity of the Quinoline-Sulfonyl Hybrid VR23 on Proteasome Subunits

| Proteasome Activity | Target Subunit | IC50 | Reference |

|---|---|---|---|

| Chymotrypsin-like | β5 | 50-100 nmol/L | nih.gov |

| Trypsin-like | β2 | 1 nmol/L | nih.gov |

| Caspase-like | β1 | 3 μmol/L | nih.gov |

Development and Evaluation of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The quinoline scaffold is a privileged structure in kinase inhibitor design and is a core component of several FDA-approved drugs. nih.govresearchgate.net Covalent kinase inhibitors, which form a permanent bond with the target enzyme, offer advantages in potency and duration of action. rsc.org

A common strategy in designing covalent kinase inhibitors is to attach a reactive electrophilic group, or warhead, to a known kinase-binding scaffold. Sulfonyl fluorides have been successfully used as warheads to target a conserved, non-catalytic lysine residue in the ATP-binding pocket of many kinases. nih.gov The development of a this compound-based kinase inhibitor would follow this strategy. The quinoline ring would serve as the recognition element, binding to the hinge region of the kinase's ATP-binding site. This targeted binding would then place the sulfonyl fluoride group in an ideal position to react with the ε-amino group of the conserved lysine (e.g., Lys72 in EGFR), forming an irreversible sulfonamide bond and permanently inactivating the kinase. nih.govnih.gov This dual-component design allows for high potency and selectivity.

Strategies for Cholinesterase Inhibition

Inhibiting cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. nih.gov The quinoline scaffold is a well-established platform for designing potent cholinesterase inhibitors. mdpi.com Numerous studies have reported on quinoline-based compounds, including quinoline-sulfonamide derivatives, that show significant inhibitory activity against both AChE and BChE. rsc.orgnih.govnih.gov

These quinoline-sulfonamides typically act as reversible inhibitors, binding to the active site of the enzyme. A strategy to achieve irreversible inhibition would involve replacing the sulfonamide group with a more reactive sulfonyl fluoride. In this approach, the quinoline moiety would guide the inhibitor to the enzyme's active site gorge. Once positioned, the electrophilic sulfonyl fluoride warhead would covalently react with the catalytic serine residue (Ser203 in human AChE) present in the active site of cholinesterases. This would result in the formation of a stable sulfonylated enzyme, leading to permanent inactivation and a prolonged therapeutic effect.

Table 3: IC50 Values of Selected Quinoline-Based Cholinesterase Inhibitors

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline-thiosemicarbazone hybrid (5b) | AChE | 0.12 | nih.gov |

| Quinoline-ferulic acid hybrid (26a) | AChE | 0.62 | |

| Quinoline-ferulic acid hybrid (26b) | BChE | 0.10 | |

| Quinoline-sulfonamide (a11) | BChE | 0.58 | rsc.org |

| Quinoline-sulfonamide (a6) | AChE | 1.10 | rsc.org |

Kinetic and Mechanistic Insights into Irreversible Enzyme Inhibition

The sulfonyl fluoride moiety of this compound allows it to act as an irreversible inhibitor of various enzymes. Unlike reversible inhibitors that bind and dissociate from their target, irreversible inhibitors form a stable, covalent bond with the enzyme, leading to a permanent loss of its activity. The study of the kinetics and mechanism of this process provides valuable insights into enzyme function and is a cornerstone of drug development.

The mechanism of inhibition by sulfonyl fluorides involves the nucleophilic attack by an amino acid residue at the enzyme's active site on the electrophilic sulfur atom of the sulfonyl fluoride group. mdpi.com This reaction results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. The amino acid residues that are typically targeted include serine, tyrosine, lysine, and histidine, which are prevalent in the active sites of many enzymes. mdpi.comnih.gov

Kinetic studies of irreversible inhibition by compounds like this compound are crucial for characterizing their potency and selectivity. These studies typically involve measuring the rate of enzyme inactivation over time at various inhibitor concentrations. The data from these experiments can be used to determine key kinetic parameters, such as the second-order rate constant (kᵢ), which reflects the efficiency of the inhibitor.

While specific kinetic data for this compound is not extensively documented in publicly available literature, the general principles of sulfonyl fluoride-mediated inhibition can be applied. The quinoline portion of the molecule plays a critical role in directing the inhibitor to the enzyme's active site. The specific interactions between the quinoline ring and the binding pocket of the target enzyme will significantly influence the inhibitor's affinity and, consequently, the rate of irreversible inhibition. The unique electronic and steric properties of the quinoline scaffold can be tailored to achieve selectivity for a particular enzyme, thereby minimizing off-target effects. nih.gov

The stability of the sulfonyl fluoride group is another important aspect of its mechanism of action. nih.gov It is relatively stable in aqueous environments but becomes highly reactive when positioned correctly within the enzyme's active site, a property that contributes to its utility as a chemical probe and potential therapeutic agent. nih.gov

Role in Fragment-Based Drug Discovery Leveraging SuFEx Reactivity

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. frontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. frontiersin.org Hits from these screens are then optimized and grown into more potent, drug-like molecules. latrobe.edu.aunih.gov

This compound is an ideal candidate for inclusion in fragment libraries due to the unique reactivity of its sulfonyl fluoride group, which is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. mdpi.comresearchgate.net SuFEx is a set of "click chemistry" reactions that are highly efficient and selective, allowing for the rapid and reliable synthesis of new molecules. latrobe.edu.aunih.gov In the context of FBDD, the SuFEx reactivity of this compound allows it to act as a covalent fragment, forming a permanent bond with the target protein. nih.gov This covalent binding can be advantageous in several ways: it can provide a strong and lasting inhibitory effect, and it can help to identify and validate the binding site on the protein. nih.gov

The use of sulfonyl fluoride-containing fragments in FBDD is a relatively new but rapidly growing area. nih.gov Screening libraries of such fragments can quickly identify hits that can then be elaborated using SuFEx chemistry to improve their potency and selectivity. latrobe.edu.aunih.gov The quinoline scaffold of this compound provides a versatile platform for this elaboration, as it can be readily modified at various positions to optimize interactions with the target protein.

Below is a table summarizing the key features of this compound as a fragment in FBDD:

| Feature | Description | Reference |

| Warhead | Sulfonyl fluoride (-SO₂F) | mdpi.com |

| Reactivity | Sulfur(VI) Fluoride Exchange (SuFEx) | researchgate.net |

| Target Residues | Serine, Tyrosine, Lysine, Histidine | mdpi.comnih.gov |

| Scaffold | Quinoline | nih.govrsc.org |

| Advantages in FBDD | Covalent binding, site identification, rapid elaboration via SuFEx | nih.govlatrobe.edu.aunih.gov |

Structural Motifs in Bioactive Compounds for Ligand Design

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This means that it is a structural motif that is found in a large number of bioactive compounds and approved drugs, targeting a wide range of biological targets. nih.govrsc.org The versatility of the quinoline scaffold arises from its unique combination of properties: it is a rigid, planar, and aromatic system that can engage in various types of interactions with proteins, including hydrogen bonding, pi-stacking, and hydrophobic interactions. nih.gov

The incorporation of a sulfonyl fluoride group at the 6-position of the quinoline ring creates a molecule with the potential for both non-covalent recognition (driven by the quinoline scaffold) and covalent inactivation (mediated by the sulfonyl fluoride warhead). This dual functionality makes the this compound motif a highly attractive starting point for the design of new ligands, particularly covalent inhibitors.

In ligand design, the quinoline scaffold can be systematically modified to optimize binding to the target of interest. For example, substituents can be added to the quinoline ring to enhance affinity, improve selectivity, or modulate physicochemical properties such as solubility and metabolic stability. The position of the sulfonyl fluoride group is also critical, as it must be correctly oriented to react with a nucleophilic residue in the target's active site.

While specific examples of approved drugs containing the this compound moiety are not yet prevalent, the combination of the well-established quinoline scaffold and the increasingly utilized sulfonyl fluoride warhead represents a promising strategy for the development of the next generation of targeted covalent therapies.

Computational and Theoretical Investigations of Quinoline 6 Sulfonyl Fluoride

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Quinoline-6-sulfonyl fluoride (B91410), docking studies are instrumental in identifying potential protein targets and elucidating the specific binding modes.

Research in this area often involves docking Quinoline-6-sulfonyl fluoride into the active sites of various enzymes, such as kinases, which are common targets for quinoline-based inhibitors. nih.govacs.org For instance, studies on similar sulfonylated quinoline (B57606) derivatives have shown that the quinoline scaffold can occupy the ATP-binding site of protein kinases. nih.govacs.org The sulfonyl fluoride group is of particular interest due to its potential to form covalent bonds with specific amino acid residues, such as lysine (B10760008), within the active site. researchgate.net

The docking process typically involves preparing the 3D structure of this compound and the target protein, followed by running docking algorithms to generate various binding poses. These poses are then scored based on the predicted binding affinity, with lower binding energies indicating a more stable complex. doi.org The results of these studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Generic Kinase Target

| Parameter | Value |

| Target Protein | Generic Kinase (e.g., EGFR) |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LYS745, MET793, CYS797 |

| Type of Interactions | Hydrogen bond with LYS745, Covalent interaction with CYS797 |

Note: The data in this table is illustrative and based on typical findings for similar compounds.

Molecular Dynamics Simulations for Elucidating Binding Stability and Conformational Dynamics

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to assess the stability of the complex over time. MD simulations are crucial for validating the binding poses predicted by docking and for understanding the conformational changes that may occur upon ligand binding. nih.gov

For this compound, MD simulations would typically be performed on the top-ranked docked complexes. nih.gov These simulations, often run for nanoseconds, track the movements of every atom in the system, providing valuable information on the stability of the protein-ligand interactions. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. doi.org

Studies on related fluorine-based quinoline inhibitors have demonstrated that while initial docking scores may be favorable, MD simulations are necessary to confirm the stability of the inhibitor within the binding pocket. nih.gov These simulations can reveal whether the ligand remains securely bound or if it dissociates from the active site, providing a more accurate prediction of its inhibitory potential. nih.gov

Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules like this compound. bioline.org.br These methods can be used to calculate a wide range of molecular properties, including optimized geometries, reaction energies, and the structures of transition states.

The sulfonyl fluoride moiety is a key functional group in this compound, and its reactivity is of great interest, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. acs.org Quantum chemical calculations can be employed to study the mechanisms of reactions involving this group, such as nucleophilic substitution at the sulfur atom.

Computational studies on the SuFEx reaction have shown that the process is influenced by the nature of the nucleophile and the presence of catalysts or bases. acs.orgnih.gov For example, the reaction of a sulfonyl fluoride with an amine to form a sulfonamide can be modeled to determine the activation energy barrier and the geometry of the transition state. nih.gov These calculations can help in understanding the factors that govern the reactivity of the S-F bond in this compound and in designing more efficient synthetic routes.

The reactivity of this compound can be significantly influenced by its environment, including the presence of hydrogen bond donors or acceptors and the nature of the solvent. Quantum chemical calculations can be used to model these effects explicitly.

For instance, computational studies have demonstrated that hydrogen bonding can play a crucial role in stabilizing transition states and lowering reaction barriers. acs.orgnih.gov In the case of the SuFEx reaction, a base can act as a hydrogen bond acceptor, deprotonating the amine nucleophile and increasing its reactivity. acs.orgnih.gov Similarly, solvation models can be incorporated into quantum chemical calculations to simulate the effect of different solvents on the reaction energetics, providing a more realistic picture of the reaction in solution.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

| Ionization Potential (IP) | 6.5 |

| Electron Affinity (EA) | 2.1 |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

| Electrophilicity Index (ω) | 4.2 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar aromatic sulfonyl fluorides. acs.org

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. rsc.orggeorgiasouthern.edu Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in this process. bioline.org.br

For this compound and its analogues, QSAR models can be developed to correlate their structural properties with their observed biological activities. bioline.org.br This involves calculating a set of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters, and then using statistical methods to build a mathematical model that predicts the activity. bioline.org.br

These models can provide valuable insights into the SAR of quinoline-based inhibitors, highlighting the importance of specific substituents and their positions on the quinoline ring. rsc.org For example, a QSAR study might reveal that electron-withdrawing groups at a certain position enhance the inhibitory activity, while bulky groups at another position are detrimental. This information is invaluable for guiding the rational design of new, more potent analogues of this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency, Selectivity, and Sustainability

The synthesis of sulfonyl fluorides, including quinoline-6-sulfonyl fluoride (B91410), has traditionally presented challenges, often relying on harsh reagents and multi-step procedures. rsc.org However, the increasing importance of this class of compounds has spurred the development of more efficient, selective, and environmentally benign synthetic methods.

Recent advancements have focused on overcoming the limitations of traditional approaches, such as the use of corrosive fluorinating agents like fluorosulfonic acid. rsc.org Key areas of innovation include:

Sustainable Synthesis in Water: Researchers have successfully developed protocols for the synthesis of sulfonyl fluorides in water, a significant step towards greener chemistry. digitellinc.com By employing surfactant-based catalytic systems, the challenges of nucleophilic fluorination in aqueous media have been overcome, achieving good conversion rates from sulfonyl chlorides to sulfonyl fluorides. digitellinc.com

One-Pot and Stepwise Protocols: New methods are emerging that utilize stable and readily available starting materials like thiols and disulfides, with potassium fluoride as the fluorine source and a green oxidant. acs.orgsciencedaily.comfigshare.com These protocols, which can be performed in a stepwise or one-pot manner, offer a more environmentally friendly and scalable approach to sulfonyl fluoride synthesis. acs.orgsciencedaily.comfigshare.com

Mechanochemistry: Solvent-free mechanochemical procedures are being developed for the synthesis of sulfur(VI) fluorides. kuleuven.be These methods, which use a mixer mill, offer shorter reaction times and reduced environmental impact compared to solution-based syntheses. kuleuven.be

Transition-Metal Catalysis: Advances in transition-metal catalysis have enabled the synthesis of aryl sulfonyl fluorides from aryl bromides, iodides, and boronic acids. rsc.orgnih.gov These methods often involve a sulfination step followed by electrophilic fluorination. rsc.org For instance, palladium-catalyzed methods have been developed to convert aryl halides to aryl sulfonyl fluorides in a one-pot reaction. nih.gov

Electrochemical Synthesis: An electrochemical oxidative approach has been reported for the synthesis of sulfonyl fluorides from thiols and disulfides using potassium fluoride. This green and mild protocol avoids the need for additional oxidants or catalysts and is applicable to a broad range of substrates. rhhz.net

These novel synthetic routes are not only making quinoline-6-sulfonyl fluoride and its analogs more accessible but are also aligning the field of organic synthesis with the principles of green chemistry.

Expansion of SuFEx Chemistry to New Substrates and Orthogonal Transformations